MitoMark Green I

Vue d'ensemble

Description

MitoMark Green I is a green fluorescent mitochondrial stain . It localizes to mitochondria regardless of mitochondrial membrane potential . The excitation/emission maxima are approximately 490/516 nm . It is recommended to prepare stock solutions in DMSO .

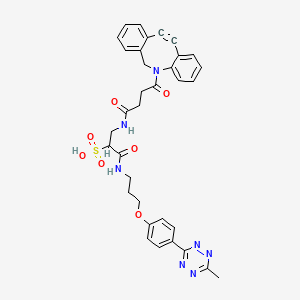

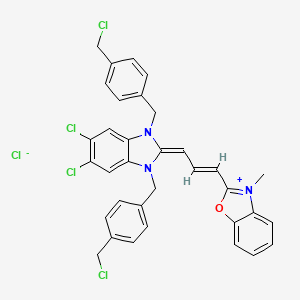

Molecular Structure Analysis

The chemical name for MitoMark Green I is 2- [3- [5,6-Dichloro-1,3-bis [ [4- (chloromethyl)phenyl]methyl]-1,3-dihydro-2 H -benzimidazol-2-ylidene]-1-propen-1-yl]-3-methylbenzoxazolium chloride . The molecular weight is 671.87 and the formula is C34H28Cl5N3O .Physical And Chemical Properties Analysis

MitoMark Green I has a molecular weight of 671.87 and a chemical formula of C34H28Cl5N3O . It is recommended to store it at -20°C .Applications De Recherche Scientifique

Molecular Imprinting Technology

MitoMark Green I, as part of the broader field of Molecular Imprinting Technology (MIT), is advancing towards greener pathways. MIT mimics the specific binding of enzymes to substrates, and its progress is increasingly aligning with sustainable development requirements. This alignment involves careful consideration of element choice, polymerization, energy input, imprinting strategies, waste treatment, recovery, and impacts on operator health and the environment. Green Molecularly Imprinted Polymers (GMIPs) are emerging as sustainable alternatives with wider applications compared to their natural counterparts, particularly in biomedicine, catalysis, energy, nanoparticle detection, gas sensing, and environmental remediation (Arabi et al., 2021); (Ostovan et al., 2022).

"Green" Electronics

In the realm of "green" electronics, MitoMark Green I's principles align with identifying compounds of natural origin and establishing routes for producing biodegradable and biocompatible materials. This innovative approach aims to produce environmentally friendly electronics, integrating electronic circuits with living tissue and emphasizing energy-efficient materials (Irimia‐Vladu, 2014).

Drug Analysis

MitoMark Green I's methodologies contribute to the advancement of drug analysis. Magnetic Molecularly Imprinted Polymers (MMIPs), for instance, combine MIPs with magnetic properties, offering high adsorption capacity and selective recognition ability, essential for chemical, biological, and medical sciences (Ansari & Karimi, 2017).

Green Chemistry

MitoMark Green I's development is influenced by the principles of green chemistry, which emphasize the creation of environmentally benign solvents and renewable feedstocks. The approach is geared towards achieving environmental and economic prosperity through sustainable methods (Anastas & Kirchhoff, 2002).

Green Roofs and Urban Environment

In urban planning, MitoMark Green I aligns with the concept of green roofs to mitigate urban temperatures. Research shows that green sites, such as parks with trees, are cooler than non-green sites, suggesting significant implications for urban greening in addressing climate change (Alexandri & Jones, 2007); (Bowler et al., 2010).

Nanotechnology

MitoMark Green I's green principles extend to nanotechnology, emphasizing the use of natural ingredients for synthesizing nanomaterials and designing environmentally benign processes. These green nanotechnologies are gradually transitioning from laboratory to commercial applications (Lu & Ozcan, 2015).

Propriétés

IUPAC Name |

2-[(E)-3-[5,6-dichloro-1,3-bis[[4-(chloromethyl)phenyl]methyl]benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-1,3-benzoxazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H28Cl4N3O.ClH/c1-39-29-5-2-3-6-32(29)42-34(39)8-4-7-33-40(21-25-13-9-23(19-35)10-14-25)30-17-27(37)28(38)18-31(30)41(33)22-26-15-11-24(20-36)12-16-26;/h2-18H,19-22H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVJFMSQTCEAAB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C(OC2=CC=CC=C21)C=CC=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=C(OC2=CC=CC=C21)/C=C/C=C3N(C4=CC(=C(C=C4N3CC5=CC=C(C=C5)CCl)Cl)Cl)CC6=CC=C(C=C6)CCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H28Cl5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

mitoTracker Green FM | |

CAS RN |

201860-17-5 | |

| Record name | MitoTracker Green FM | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201860-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

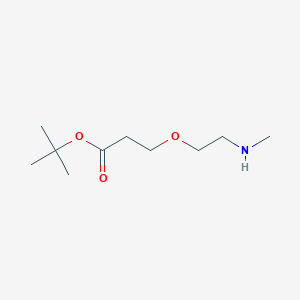

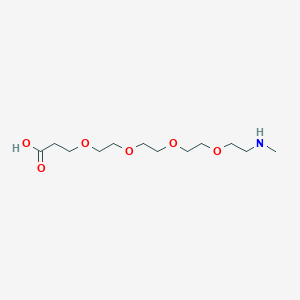

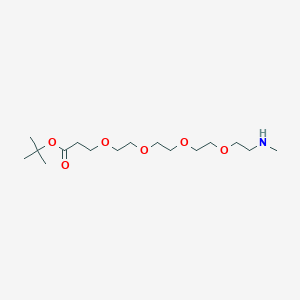

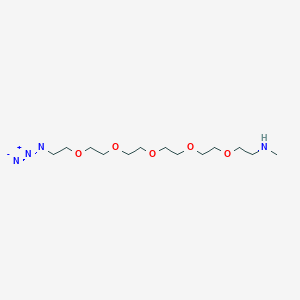

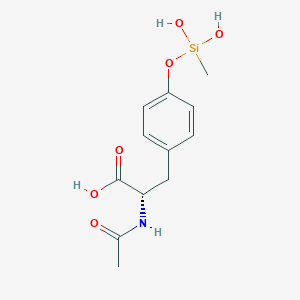

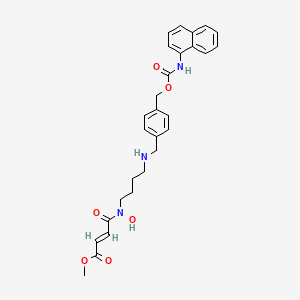

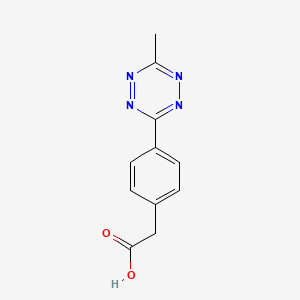

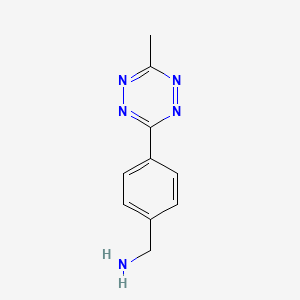

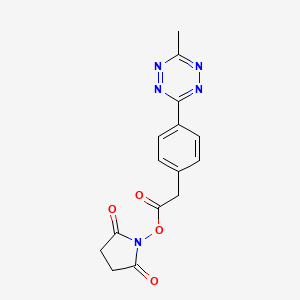

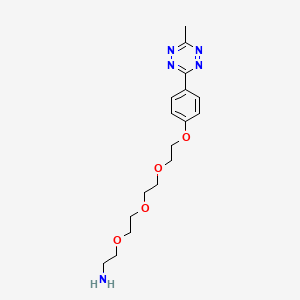

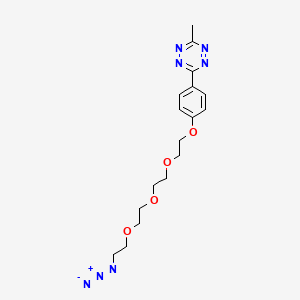

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

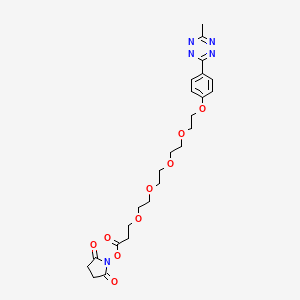

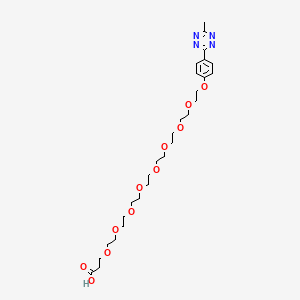

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.